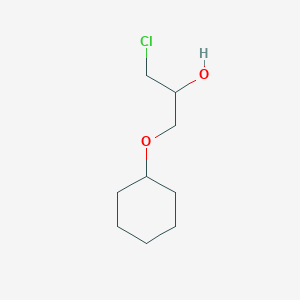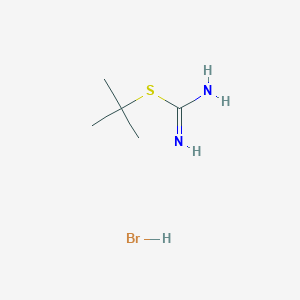
(tert-butylsulfanyl)methanimidamide hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Tert-butylsulfanyl)methanimidamide hydrobromide, otherwise known as TBMAH, is a synthetic compound that has been studied for its potential applications in various fields. It has been used as a catalyst in organic synthesis, as an inhibitor of enzymes, and as an intermediate in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
TBMAH has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as an inhibitor of enzymes, and as an intermediate in the synthesis of other compounds. In addition, it has been used in the development of new drugs and in the study of metabolic pathways.
Wirkmechanismus
The exact mechanism of action of TBMAH is not yet fully understood. However, it is believed to act as a catalyst in organic synthesis by facilitating the formation of chemical bonds between molecules. It is also thought to inhibit the activity of certain enzymes, which can have beneficial effects in some cases.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBMAH have not been extensively studied. However, it has been shown to have some beneficial effects on the activity of certain enzymes. In addition, it has been found to have some potential anti-cancer effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
TBMAH has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. However, it has some limitations; it is not very soluble in water, and it is not very reactive in certain conditions.
Zukünftige Richtungen
TBMAH has numerous potential future directions for research. These include further investigation into its mechanism of action, as well as its potential applications in drug development and metabolic pathways. In addition, it could be used as a catalyst in organic synthesis, as an inhibitor of enzymes, and as an intermediate in the synthesis of other compounds. Finally, it could be investigated for its potential anti-cancer effects in animal studies.
Synthesemethoden
TBMAH can be synthesized in a variety of ways, including the reaction of tert-butylsulfanylmethanimidamide with bromine in an aqueous medium. This reaction is typically carried out at room temperature and yields a white solid product. Other methods of synthesis have also been reported, such as the reaction of tert-butylsulfanylmethanimidamide with bromine in an organic solvent and the reaction of tert-butylsulfanylmethanimidamide with bromine in aqueous acetic acid.
Eigenschaften
IUPAC Name |
tert-butyl carbamimidothioate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S.BrH/c1-5(2,3)8-4(6)7;/h1-3H3,(H3,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWUSHHSRURPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC(=N)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53243-22-4 |
Source


|
| Record name | 2-(tert-Butyl)isothiouronium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6596862.png)
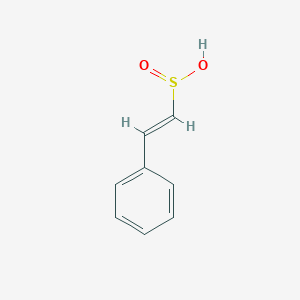
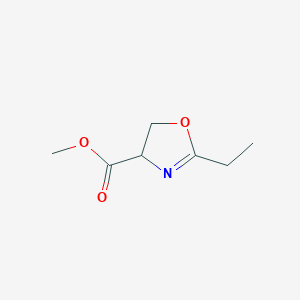
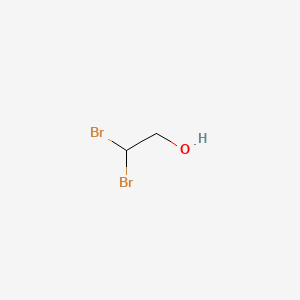

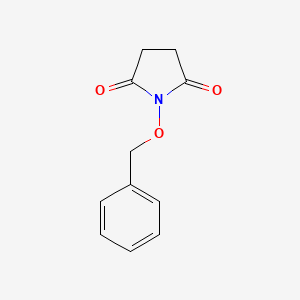

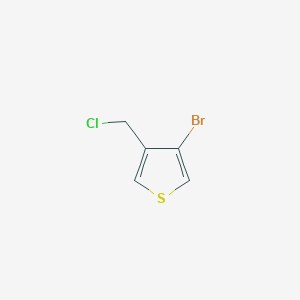
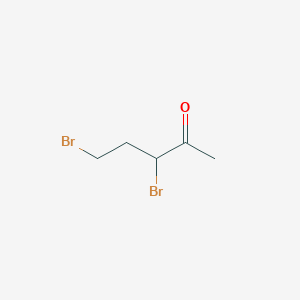
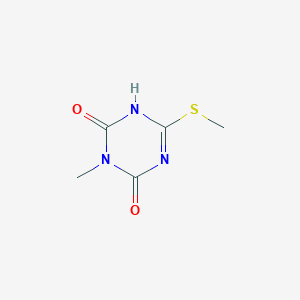
![2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione](/img/structure/B6596942.png)
